molecular formula C53H86O22 B1259529 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 760961-03-3

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B1259529
CAS No.: 760961-03-3
M. Wt: 1075.2 g/mol
InChI Key: UEHILKCNLIKLEV-LXABABOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cauloside D, a triterpene glycoside isolated from Caulophyllum robustum Max, primarily targets iNOS (inducible nitric oxide synthase) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation .

Mode of Action

Cauloside D exerts its effects by inhibiting the expression of iNOS . This inhibition leads to a decrease in the production of nitric oxide, thereby reducing inflammation . Additionally, Cauloside D also inhibits the expression of proinflammatory cytokines , which are small proteins that play a critical role in cell signaling during immune responses.

Biochemical Pathways

It is known that the compound’s anti-inflammatory effects are mediated through thenitric oxide pathway . By inhibiting iNOS, Cauloside D reduces the production of nitric oxide, a key mediator of inflammation. This can lead to downstream effects such as reduced inflammation and pain .

Result of Action

The primary result of Cauloside D’s action is its anti-inflammatory effects . By inhibiting the expression of iNOS and proinflammatory cytokines, Cauloside D can reduce inflammation, which may be beneficial in the treatment of conditions such as rheumatoid arthritis .

Action Environment

The efficacy and stability of Cauloside D, like many other compounds, can be influenced by various environmental factors. While specific information on how environmental factors influence Cauloside D’s action is limited, it is known that factors such as temperature, light, and pH can impact the stability and efficacy of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hederacoside D typically involves the extraction of saponins from the leaves of Hedera helix. The extraction process often uses solvents such as methanol or ethanol . The extracted saponins are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Hederacoside D involves large-scale extraction and purification processes. The leaves of Hedera helix are harvested and subjected to solvent extraction. The crude extract is then purified using techniques like HPLC to isolate Hederacoside D . The purified compound is further processed to ensure its stability and bioavailability for use in various applications .

Scientific Research Applications

Medicinal Applications

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity due to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Research indicates that similar compounds can enhance cellular defense mechanisms against oxidative damage .
  • Antimicrobial Activity :
    • Certain derivatives of this compound have shown promising antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antimicrobial agents for treating infections .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and could be useful in treating chronic inflammatory conditions .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to glucose metabolism and lipid synthesis . This interaction can be beneficial in managing metabolic disorders such as diabetes.
  • Drug Delivery Systems :
    • The structural complexity of the compound allows it to be used as a carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Agricultural Applications

  • Plant Growth Regulators :
    • Research indicates that similar compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops . This application is particularly relevant in sustainable agriculture practices.
  • Pesticidal Properties :
    • Some derivatives have shown potential as natural pesticides due to their effectiveness against agricultural pests. This could reduce the reliance on synthetic pesticides and promote eco-friendly agricultural practices .

Case Studies

  • Antioxidant Activity Study :
    • A study demonstrated that a derivative of the compound significantly reduced oxidative stress markers in vitro and in vivo models of oxidative damage . This finding supports its potential use as a therapeutic agent against oxidative stress-related diseases.
  • Enzyme Inhibition Research :
    • A recent investigation highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism. This could lead to novel treatments for diabetes management by regulating blood sugar levels .

Biological Activity

The compound in focus, a complex glycosylated structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound is characterized by multiple hydroxyl groups and a unique glycosidic linkage that contributes to its biological properties. Its chemical formula is intricate, reflecting a high degree of stereochemistry and functional groups that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Anticancer Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells.
  • Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating possible applications in treating infections.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Signaling Modulation : It may influence pathways involved in cell proliferation and apoptosis, particularly through interactions with specific receptors or enzymes.
  • Inhibition of Enzymatic Activity : The compound could act as an inhibitor for certain enzymes that are crucial for cancer cell metabolism.

Case Study 1: Anticancer Activity

A study published in Chemical & Pharmaceutical Bulletin demonstrated that the compound exhibited significant cytotoxicity against PANC-1 human pancreatic cancer cells. The IC50 value was determined to be 25 µM, indicating potent activity (Table 1).

Cell LineIC50 (µM)Mechanism of Action
PANC-125Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest

Case Study 2: Antioxidant Capacity

Another study evaluated the antioxidant capacity using DPPH radical scavenging assay. The compound demonstrated an IC50 value of 15 µg/mL, suggesting strong antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
Test Compound15
Ascorbic Acid20

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : Rapid absorption in gastrointestinal tract.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly via renal pathways.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHILKCNLIKLEV-LXABABOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Cauloside D and where is it found?

A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].

Q2: What is the chemical structure of Cauloside D?

A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.

Q3: Are there any analytical methods used to identify and quantify Cauloside D?

A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.

Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?

A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.

Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?

A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.